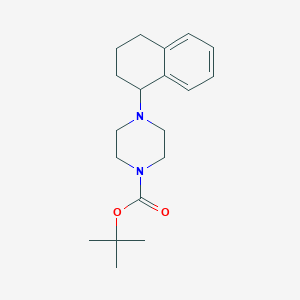
Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-amino-4-(2-methoxyphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, reduction can produce secondary or tertiary amines, and substitution can result in various functionalized pyrrolidine derivatives.
科学研究应用
Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
相似化合物的比较
Similar Compounds
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
Tert-butyl 3-amino-4-isopropyl-pyrrolidine-1-carboxylate: Similar structure but with an isopropyl group instead of a methoxyphenyl group.
Uniqueness
Tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-12(13(17)10-18)11-7-5-6-8-14(11)20-4/h5-8,12-13H,9-10,17H2,1-4H3 |
InChI 键 |
KBMATORPRKJBNN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
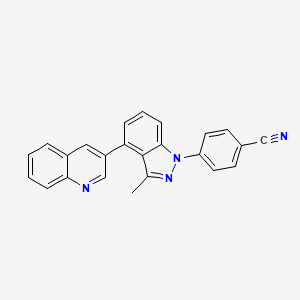

![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
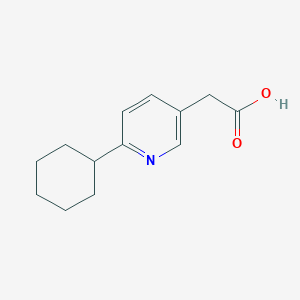
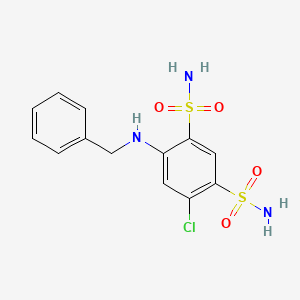
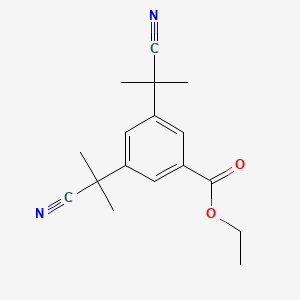
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)

